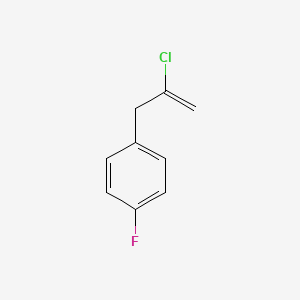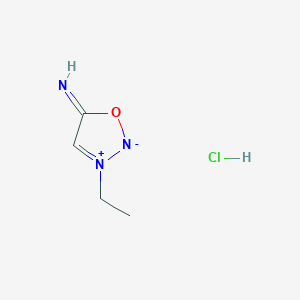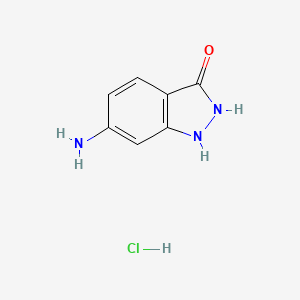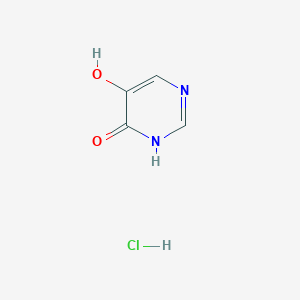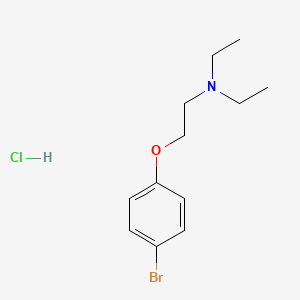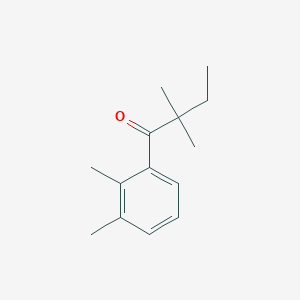
2',2,2,3'-Tetramethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2,2,3’-Tetramethylbutyrophenone (CAS Number: 898765-52-1) is a chemical compound that belongs to the class of aromatic ketones . It has a molecular weight of 204.31 and is typically found in a yellow oil form .
Molecular Structure Analysis
The molecular formula of 2’,2,2,3’-Tetramethylbutyrophenone is C14H20O . The InChI code is 1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 .Physical And Chemical Properties Analysis
The physical form of 2’,2,2,3’-Tetramethylbutyrophenone is a yellow oil . The predicted boiling point is 295.3±9.0 °C and the predicted density is 0.930±0.06 g/cm3 .Applications De Recherche Scientifique
Photocyclization in Organic Synthesis
A study by Griesbeck and Heckroth (2002) explored the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones. They synthesized a series of chiral N-acylated alpha-amino p-methylbutyrophenone derivatives and photolyzed them to obtain Norrish II and Norrish I cleavage products along with N-acylated 2-aminocyclobutanols. This study highlights the importance of 2',2,2,3'-Tetramethylbutyrophenone derivatives in organic synthesis, particularly in the formation of cyclobutanols with high diastereoselectivities, showcasing the compound's utility in the precise construction of complex organic molecules Griesbeck & Heckroth, 2002.
Fluorescent Probes for Metal Ions
Udhayakumari et al. (2014) developed highly fluorescent probes for selective detection of Cu2+ ions in aqueous medium, using commercially available compounds including 2',2,2,3'-Tetramethylbutyrophenone derivatives. These probes exhibit a fluorescent turn-off or turn-on effect in the presence of Cu2+, facilitating nanomolar level detection of these ions in aqueous solutions. This application is significant in environmental and biological systems for monitoring metal ion concentrations, demonstrating the compound's role in the development of sensitive and selective sensors for metal ions Udhayakumari et al., 2014.
Metabolism and Endocrine-Disrupting Activity
Watanabe et al. (2015) investigated the metabolism of UV-filter benzophenone-3, a compound related to 2',2,2,3'-Tetramethylbutyrophenone, and its effect on endocrine-disrupting activity. The study provides insights into how such compounds are metabolized in liver microsomes and their potential estrogenic and anti-androgenic activities. Understanding the metabolism and biological interactions of these compounds is crucial for assessing their safety and environmental impact Watanabe et al., 2015.
Conjugated Organometallic Polymers
Fortin et al. (2009) synthesized a new conjugated organometallic polymer containing a redox-active center, derived from 2',2,2,3'-Tetramethylbutyrophenone. This polymer exhibits unique electrochemical properties, such as a quasi-reversible 2-electron reduction process, making it a promising material for applications in electronic devices and sensors. The study underscores the potential of 2',2,2,3'-Tetramethylbutyrophenone derivatives in the development of advanced materials with tailored electronic properties Fortin et al., 2009.
Precursors in Synthetic Chemistry
Armenta et al. (2019) identified 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a precursor in the synthesis of synthetic cathinone derivatives. While not directly related to 2',2,2,3'-Tetramethylbutyrophenone, this study highlights the importance of butyrophenone derivatives as key intermediates in the synthesis of a wide range of synthetic compounds. Such derivatives play a crucial role in the synthesis of complex molecules, including pharmaceuticals and agrochemicals Armenta et al., 2019.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZUCBFWUHPKRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC(=C1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642436 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2,2,3'-Tetramethylbutyrophenone | |
CAS RN |
898765-52-1 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

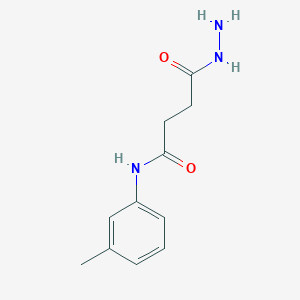
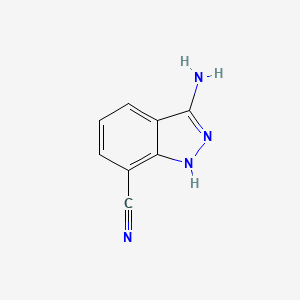
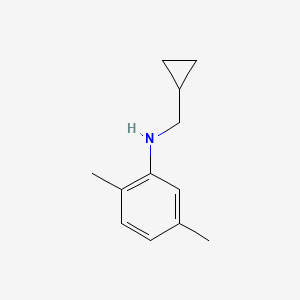
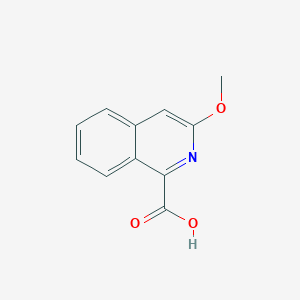
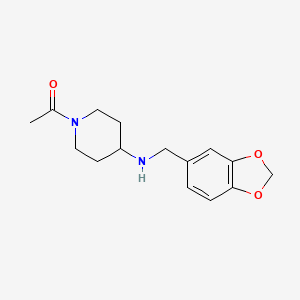
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)
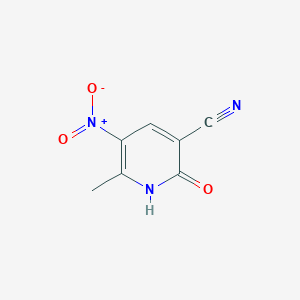
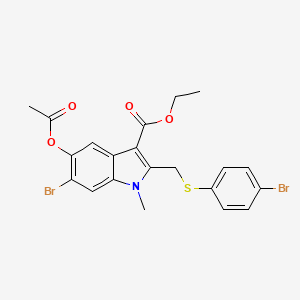
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
